N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide - 2034558-34-2

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide

Catalog Number: EVT-2858208
CAS Number: 2034558-34-2
Molecular Formula: C21H23NO3
Molecular Weight: 337.419
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives

Compound Description: This group of five novel compounds was synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation. Their structures were characterized by 1H NMR, IR, and MS.

Relevance: While sharing the general structure of an acetamide derivative with a propyl linker, these compounds differ significantly from N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide. The key differences lie in the replacement of the benzofuran group with a thiophene-naphthalene system, the inclusion of a piperazine ring, and the variations in the acyl group. These modifications likely lead to distinct biological activities.

Reference:

N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides and N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzenesulfonamides

Compound Description: These series of compounds were synthesized by reacting 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine with substituted benzoyl chloride or substituted-benzene sulfonyl chloride, respectively.

Relevance: These compounds, although sharing a propyl linker with N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide, possess a 1-methyl-1H-2-imidazolyl group instead of the benzofuran moiety. Furthermore, they lack the isopropoxy substituent on the benzamide ring and include a sulfonamide variant. These structural variations suggest distinct biological activities compared to the target compound.

Reference:

ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]

Compound Description: ABT-239 is a potent and selective histamine H3 receptor antagonist. It exhibits high affinity for both rat and human H3 receptors and possesses desirable drug-like properties, including good oral bioavailability and excellent blood-brain barrier penetration. ABT-239 has shown promising efficacy in various animal models, including those for cognition and schizophrenia. [, ]

5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (KSCM-1)

Compound Description: KSCM-1 is a sigma-1 receptor ligand with nanomolar binding affinity. It has been shown to increase sigma-1 receptor expression and progesterone synthesis.

Reference:

3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (KSCM-5)

Compound Description: KSCM-5 is a ligand for both sigma-1 and sigma-2 receptors, exhibiting nanomolar binding affinity. It has been shown to decrease cell viability and progesterone synthesis.

Relevance: KSCM-5 is structurally similar to KSCM-1, differing only in the lack of methoxy groups on the benzofuran ring. Like KSCM-1, it shares the benzofuran core with N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide but displays significant differences in the substitution pattern, suggesting distinct biological activities.

Reference:

6-Methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide (KSCM-11)

Compound Description: KSCM-11 is another sigma-1 and sigma-2 receptor ligand with nanomolar binding affinity. Like KSCM-5, it decreases cell viability and progesterone synthesis.

Relevance: KSCM-11 possesses a structure intermediate between KSCM-1 and KSCM-5, bearing a single methoxy group at the 6-position of the benzofuran ring. While sharing the benzofuran core with N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide, its distinct substitution pattern suggests a different pharmacological profile compared to the target compound.

Reference:

5-Amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran (Impurity I)

Compound Description: Impurity I is a process-related impurity identified during the synthesis of Dronedarone, an antiarrhythmic drug.

Reference:

N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide (Impurity II)

Compound Description: Impurity II is another process-related impurity identified during Dronedarone synthesis.

Reference:

N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-1-chloromethanesulfonamide (Impurity III)

Compound Description: Impurity III, also identified during Dronedarone synthesis, shares structural similarities with Impurity II.

Relevance: This compound features the benzofuran core, the di-n-butylaminopropoxy chain, and the butyl group at the 2-position of the benzofuran, similar to Impurity II. The key difference lies in the replacement of the N-(methylsulfonyl)methanesulfonamide group with a 1-chloromethanesulfonamide moiety at the 5-position of the benzofuran. This substitution distinguishes it from Impurity II and the target compound, suggesting distinct biological activities.

Reference:

N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide (Impurity IV)

Compound Description: Impurity IV, identified during Dronedarone synthesis, shares some structural features with the previous impurities.

Reference:

N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)formamide (Impurity V)

Compound Description: Impurity V, identified during Dronedarone synthesis, presents further structural variations within this group of impurities.

Reference:

(2-Butyl-5-((3-(dibutylamino)propyl)amino)benzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (Impurity VI)

Compound Description: Impurity VI, identified during Dronedarone synthesis, displays further structural differences compared to the previous impurities.

Relevance: While sharing the benzofuran core and the di-n-butylaminopropoxy chain with most of the other impurities, Impurity VI lacks any sulfonamide or formamide groups on the benzofuran ring. Instead, it features a (3-(dibutylamino)propyl)amino substituent at the 5-position of the benzofuran. This distinct substitution pattern sets it apart from the other impurities and the target compound, N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide, suggesting a different pharmacological profile.

Reference:

1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carboxamide (Escitalopram Impurity 4)

Compound Description: This compound is a process-related impurity identified during the synthesis of Escitalopram, an antidepressant drug.

Reference:

1-[3(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carboxylic acid (Escitalopram Impurity 5)

Compound Description: This compound is another process-related impurity identified during the synthesis of Escitalopram.

Relevance: This compound is structurally similar to Escitalopram Impurity 4, but instead of a carboxamide group, it has a carboxylic acid group at the 5-position of the benzofuran ring. This difference, while seemingly minor, could significantly alter its chemical and biological properties compared to both Escitalopram Impurity 4 and the target compound, N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide.

Reference:

N-{3-[5-Cyano-1-(4-fluorophenyl)]-1,3-dihydro-2-benzofuran-1-yl]propyl}formamide (Escitalopram Impurity 6)

Compound Description: This compound is a process-related impurity identified during the synthesis of Escitalopram.

Relevance: This compound shares the benzofuran core structure with N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide, but it exhibits distinct substitutions. It features a cyano group and a formamide-propyl group attached to the benzofuran ring. In contrast, the target compound has a propyl linker at the 2-position and a 4-isopropoxybenzamide moiety. These structural variations suggest different pharmacological activities compared to N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide.

Reference:

1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile (Escitalopram Impurity 7)

Compound Description: This compound is a process-related impurity identified during the synthesis of Escitalopram.

Reference:

2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines

Compound Description: These compounds were synthesized from 2-hydroxybenzonitrile and corresponding bromoethanone derivatives. Various derivatives, including N-acetyl, N-ethoxycarbonyl, glycine, and (dimethylamino)propoxy derivatives, were also synthesized and investigated for their analgesic activity.

Reference:

2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzothiophene-3-amines

Compound Description: These compounds were prepared analogously to the benzofuran counterparts, using 2-sulfanylbenzonitrile as the starting material.

Relevance: These compounds are structurally similar to the 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines but contain a benzothiophene ring instead of a benzofuran ring. Like their benzofuran counterparts, these compounds also lack the propyl linker and the 4-isopropoxybenzamide moiety present in N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide, suggesting different pharmacological activities.

Reference:

Phenolic Esters and Amides of 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic Acid

Compound Description: These compounds were synthesized and evaluated for their antioxidant and antibacterial activities.

Properties

CAS Number

2034558-34-2

Product Name

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-propan-2-yloxybenzamide

Molecular Formula

C21H23NO3

Molecular Weight

337.419

InChI

InChI=1S/C21H23NO3/c1-15(2)24-18-11-9-16(10-12-18)21(23)22-13-5-7-19-14-17-6-3-4-8-20(17)25-19/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,22,23)

InChI Key

WRHZVFGDCSICKP-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.